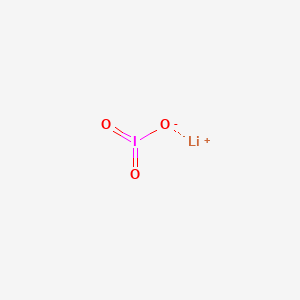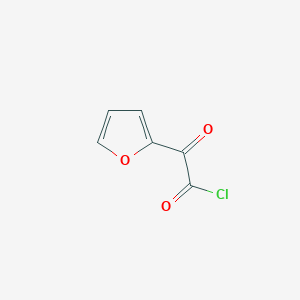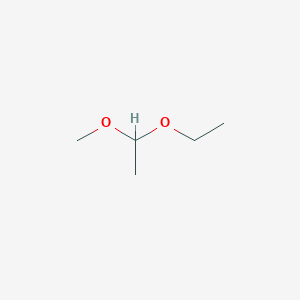![molecular formula C16H12BrNO2 B081108 [1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate CAS No. 10473-74-2](/img/structure/B81108.png)
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate is an organic compound with the molecular formula C16H12BrNO2 This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a propyn-1-ol moiety, all linked to a carbamate functional group
Méthodes De Préparation
The synthesis of [1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(p-Bromophenyl)-1-phenyl-2-propyn-1-ol, which is then converted into the carbamate derivative.
Reaction Conditions: The reaction conditions often involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing and reducing agents, nucleophiles, and catalysts. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The pathways involved may include metabolic pathways, signal transduction pathways, and other biochemical processes.
Comparaison Avec Des Composés Similaires
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,1-Bis(3’-indolyl)-1-(p-bromophenyl)methane and related derivatives.
Uniqueness: The presence of the propyn-1-ol moiety and the specific arrangement of functional groups confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
10473-74-2 |
|---|---|
Formule moléculaire |
C16H12BrNO2 |
Poids moléculaire |
330.17 g/mol |
Nom IUPAC |
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate |
InChI |
InChI=1S/C16H12BrNO2/c1-2-16(20-15(18)19,12-6-4-3-5-7-12)13-8-10-14(17)11-9-13/h1,3-11H,(H2,18,19) |
Clé InChI |
JBRPLHGXXKJGFE-UHFFFAOYSA-N |
SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OC(=O)N |
SMILES canonique |
C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OC(=O)N |
Synonymes |
1-(p-Bromophenyl)-1-phenyl-2-propyne-1-ol=carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


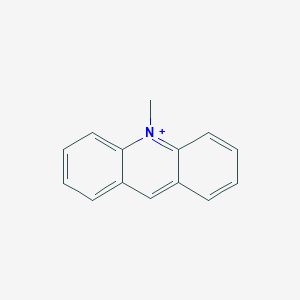
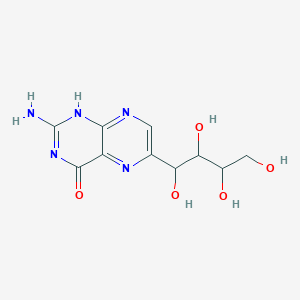
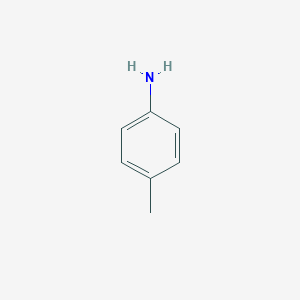
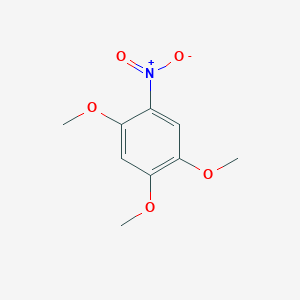
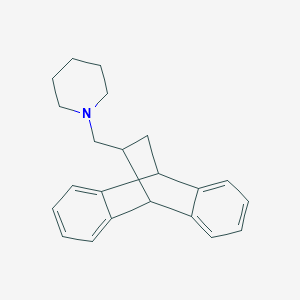
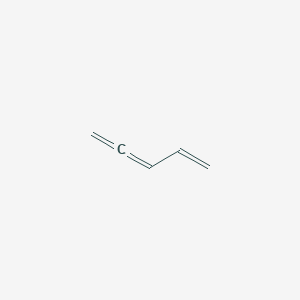
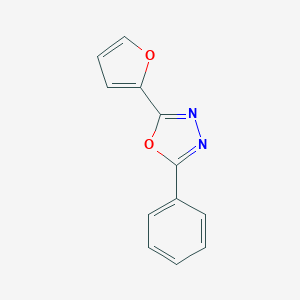
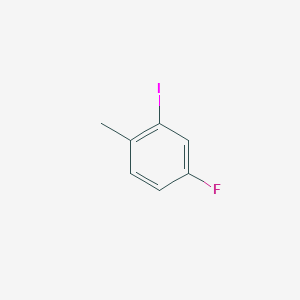
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)

